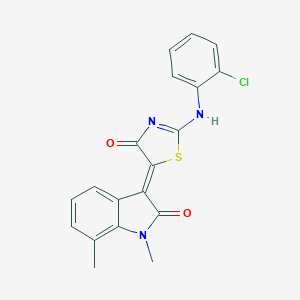![molecular formula C25H22ClN5OS B308399 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline](/img/structure/B308399.png)
4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline is a synthetic compound that belongs to the class of triazinobenzoxazepine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
科学的研究の応用
4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. One of the main applications of this compound is in the study of protein-protein interactions. It has been shown to be an effective tool for identifying and characterizing protein-protein interactions in vitro and in vivo. Additionally, it has been studied for its potential applications in drug discovery and development, particularly in the development of new drugs for the treatment of cancer and other diseases.
作用機序
The mechanism of action of 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline is not fully understood. However, it is believed to work by binding to specific proteins and modulating their activity. It has been shown to bind to a variety of proteins, including kinases, phosphatases, and transcription factors. By modulating the activity of these proteins, it can affect a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including Akt, mTOR, and ERK. Additionally, it has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. It has also been shown to modulate the activity of transcription factors, such as NF-κB and STAT3, which are involved in the regulation of inflammation and immune responses.
実験室実験の利点と制限
One of the main advantages of 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline is its ability to selectively modulate the activity of specific proteins. This makes it a valuable tool for studying protein-protein interactions and for identifying potential drug targets. Additionally, it has been shown to have potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of this compound is its potential toxicity, particularly at high doses. Careful dose-response studies are required to determine the optimal dose for use in lab experiments.
将来の方向性
There are several future directions for the study of 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline. One potential direction is the development of new derivatives of this compound with improved selectivity and potency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its protein targets. Finally, more research is needed to determine the potential applications of this compound in the development of new cancer therapies and other disease treatments.
合成法
The synthesis of 4-{3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-N,N-dimethylaniline involves a multi-step process that requires the use of various reagents and solvents. The synthesis method has been described in detail in several research articles, including a study published in the Journal of Organic Chemistry in 2018. The authors of this study reported that the synthesis method involved the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide, which was then reacted with 6-amino-5-nitroso-1,2,3,4-tetrahydroquinoline to form the intermediate compound. The final product was obtained by reacting the intermediate compound with N,N-dimethylaniline in the presence of a catalyst.
特性
分子式 |
C25H22ClN5OS |
|---|---|
分子量 |
476 g/mol |
IUPAC名 |
4-[3-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H22ClN5OS/c1-31(2)18-13-11-16(12-14-18)23-27-21-10-6-4-8-19(21)22-24(32-23)28-25(30-29-22)33-15-17-7-3-5-9-20(17)26/h3-14,23,27H,15H2,1-2H3 |
InChIキー |
PWCQZDVVZHQSAM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-methoxy-6-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B308317.png)
![7-acetyl-6-(1-methyl-1H-pyrrol-2-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308318.png)
![1-[6-(2-propoxynaphthalen-1-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308319.png)
![5-fluoro-3'-[(2-fluorobenzyl)sulfanyl]-1,3,6',7'-tetrahydrospiro(2H-indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine)-2-one](/img/structure/B308321.png)
![3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane)](/img/structure/B308326.png)
![3-[(2-Fluorobenzyl)thio]-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308327.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
![1-{6-[5-(3-bromophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308331.png)
![7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308332.png)
![3'-[(2-chlorobenzyl)thio]-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308334.png)
![1-[6-(6-bromo-1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308335.png)
![1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308337.png)

![1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308339.png)